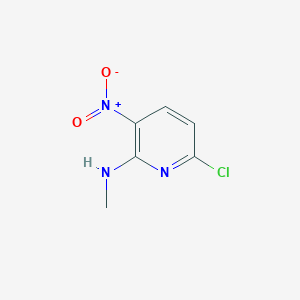

6-chloro-N-methyl-3-nitropyridin-2-amine

Descripción

BenchChem offers high-quality 6-chloro-N-methyl-3-nitropyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-methyl-3-nitropyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-N-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-8-6-4(10(11)12)2-3-5(7)9-6/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUWSEJQFZDJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444320 | |

| Record name | 6-Chloro-N-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33742-70-0 | |

| Record name | 6-Chloro-N-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

6-chloro-N-methyl-3-nitropyridin-2-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of 6-chloro-N-methyl-3-nitropyridin-2-amine

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 6-chloro-N-methyl-3-nitropyridin-2-amine, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical and Physical Properties

6-chloro-N-methyl-3-nitropyridin-2-amine is a substituted pyridine derivative characterized by the presence of chloro, methylamino, and nitro functional groups. These groups contribute to its specific reactivity and utility as a chemical building block.[1] Its core identifiers and computed physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-chloro-N-methyl-3-nitropyridin-2-amine | [2] |

| CAS Number | 33742-70-0 | [2] |

| Molecular Formula | C₆H₆ClN₃O₂ | [2] |

| Molecular Weight | 187.58 g/mol | [2] |

| Exact Mass | 187.0148541 Da | [2] |

| Synonyms | 2-METHYLAMINO-3-NITRO-6-CHLOROPYRIDINE, 6-Chloro-2-(N-methylamino)-3-nitropyridine | [2] |

Computed Physicochemical Data

The following table summarizes key physicochemical properties computed through established algorithms, which are valuable for predicting the compound's behavior in various chemical and biological systems.

| Computed Property | Value | Method/Source |

| XLogP3 (Lipophilicity) | 2.5 | PubChem (XLogP3 3.0) |

| Hydrogen Bond Donor Count | 1 | PubChem (Cactvs) |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Cactvs) |

| Rotatable Bond Count | 1 | PubChem (Cactvs) |

| Topological Polar Surface Area | 70.7 Ų | PubChem (Cactvs) |

Experimental Physical Properties

Experimental data for the title compound are not widely published. However, data for the closely related analogue, 6-chloro-3-nitropyridin-2-amine (CAS 27048-04-0), provides a useful reference.

| Property | Value | Analogue Reference |

| Melting Point | Not available (Analogue: 195-196 °C) | [3] |

| Solubility | Not available (Analogue: Slightly soluble in water; soluble in DMSO and chloroform) | [4][5] |

Spectroscopic Data

While public databases do not contain detailed experimental spectra for 6-chloro-N-methyl-3-nitropyridin-2-amine, spectral data (NMR, HPLC, LC-MS) may be available from commercial suppliers.[6] Based on its structure, the following spectral characteristics can be predicted:

-

¹H NMR: Signals corresponding to the methyl protons (singlet), the amine proton (broad singlet), and two distinct aromatic protons on the pyridine ring would be expected.

-

¹³C NMR: Six distinct carbon signals would be anticipated, including the methyl carbon and the five carbons of the pyridine ring, each with a unique chemical shift influenced by the attached functional groups.

-

IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching, aromatic C=C and C=N stretching, and strong asymmetric and symmetric stretching of the nitro group (NO₂) typically found in the 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹ regions.

-

Mass Spectrometry: The molecular ion peak would be expected at an m/z corresponding to its monoisotopic mass (187.0148 Da), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis Protocol

A definitive experimental protocol for the synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine is not detailed in the available literature. However, a highly probable synthetic route can be derived from established procedures for analogous compounds, which utilize 2,6-dichloro-3-nitropyridine as a common starting material.[4][7] The proposed method involves a regioselective nucleophilic aromatic substitution (SNAr) reaction.

Proposed Experimental Protocol: Synthesis via SNAr

Reaction: 2,6-dichloro-3-nitropyridine reacts with methylamine, where the amino group selectively displaces the chlorine atom at the 2-position, which is activated by the adjacent nitro group.

Materials:

-

2,6-dichloro-3-nitropyridine

-

Methylamine (e.g., 40% solution in water or 2M solution in a solvent like THF or methanol)

-

Anhydrous solvent (e.g., ethanol, isopropanol, or 1,4-dioxane)

-

Base (optional, e.g., N,N-diisopropylethylamine (DIEA) or K₂CO₃)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloro-3-nitropyridine (1.0 eq.) in the chosen anhydrous solvent.

-

Reagent Addition: At room temperature, add the methylamine solution (1.5-2.0 eq.) to the flask. If a base like DIEA is used, it can be added at this stage (2.0-3.0 eq.).[7]

-

Reaction: Stir the reaction mixture. The reaction may proceed at room temperature over several hours or may require heating to reflux to achieve completion.[4][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After cooling to room temperature, remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 6-chloro-N-methyl-3-nitropyridin-2-amine.

Caption: Proposed workflow for the synthesis of the title compound.

Applications in Drug Development and Research

6-chloro-N-methyl-3-nitropyridin-2-amine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial and versatile intermediate in the synthesis of complex bioactive molecules.[1] Its chemical structure, featuring multiple reactive sites, makes it an ideal scaffold for building drug candidates.

Role as a Kinase Inhibitor Scaffold

The "6-chloro-3-nitropyridine" moiety is a recognized electrophilic "warhead" in medicinal chemistry, particularly for designing targeted covalent inhibitors of protein kinases.[7] Kinases are critical components of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammatory conditions.

The key features contributing to this role are:

-

Electrophilicity: The electron-withdrawing nitro group activates the pyridine ring, making the chlorine atom at the 6-position susceptible to nucleophilic attack by amino acid residues like cysteine.

-

Covalent Bonding: This reactivity can be exploited to form an irreversible covalent bond with a cysteine residue in the active site of a target kinase, leading to potent and prolonged inhibition.[7]

-

Structural Conformation: The nitro group can form an intramolecular hydrogen bond with the amine's hydrogen, which helps to promote a planar and reactive conformation favorable for binding within the kinase hinge region.[7]

This compound and its derivatives have been utilized as intermediates in the synthesis of inhibitors for several important kinases, including:

-

Monopolar spindle 1 (MPS1) kinase[7]

-

Janus kinase 2 (JAK2)[8]

-

Glycogen synthase kinase 3 (GSK3)[8]

-

p70S6Kβ kinase[8]

Caption: Role as a building block for kinase inhibitor synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. 6-chloro-N-methyl-3-nitropyridin-2-amine | C6H6ClN3O2 | CID 10750094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloro-3-nitropyridin-2-amine CAS NO. 27048-04-0 - ENAO Chemical Co., Ltd [enaochem.com]

- 4. echemi.com [echemi.com]

- 5. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]

- 6. 33742-70-0|6-Chloro-N-methyl-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

- 7. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [mdpi.com]

- 8. mdpi.com [mdpi.com]

Synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 6-chloro-N-methyl-3-nitropyridin-2-amine, a key intermediate in the development of various pharmacologically active compounds. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols for the key reaction steps and quantitative data where available in the literature.

Synthesis Pathway Overview

The synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine is a two-step process commencing with the nitration of 2,6-dichloropyridine to yield the intermediate, 2,6-dichloro-3-nitropyridine. This is followed by a regioselective nucleophilic aromatic substitution with methylamine, selectively replacing the chlorine atom at the 2-position. The electron-withdrawing nature of the nitro group at the 3-position kinetically favors the substitution at the ortho C-2 position.[1][2]

Caption: Overall synthesis pathway for 6-chloro-N-methyl-3-nitropyridin-2-amine.

Experimental Protocols

Step 1: Synthesis of 2,6-dichloro-3-nitropyridine

This procedure is based on the method described in U.S. Patent US7256295B2.[3]

Materials:

-

2,6-Dichloropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 98%)

-

Ice water

Procedure:

-

To a reaction vessel, slowly add 25.0 g (0.168 mole) of 2,6-dichloropyridine to concentrated sulfuric acid at 20-25°C with constant stirring.

-

Slowly add 75.0 g of concentrated nitric acid (98.0%) to the solution, ensuring the reaction temperature is maintained below 50°C.

-

After the addition is complete, heat the mixture to 100-105°C for 5.0 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 50°C and pour it into ice water.

-

Filter the resulting precipitate and wash with water.

-

Dry the wet cake to obtain 2,6-dichloro-3-nitropyridine.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 75.38% | [3] |

| Purity (GC) | 99.5% | [3] |

Step 2: Synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine

This protocol is adapted from the synthesis of 2-amino-6-chloro-3-nitropyridine as described in U.S. Patent US7256295B2, by substituting ammonia with methylamine.[3]

Materials:

-

2,6-Dichloro-3-nitropyridine

-

Methylamine solution (e.g., 40% in water or a solution in an alcohol)

-

Methanol (or other suitable solvent)

Procedure:

-

Dissolve 25.0 g (0.129 mole) of 2,6-dichloro-3-nitropyridine in a suitable solvent such as methanol (50.0 ml) at room temperature.

-

To the resulting solution, add a stoichiometric excess of methylamine solution at room temperature.

-

Heat the reaction mixture to a temperature of 35-40°C. The reaction time may vary, and it is recommended to monitor the progress by TLC. A reaction time of 2.0 hours is reported for the analogous reaction with ammonia.[3]

-

After the reaction is complete, cool the mixture to 20°C.

-

The solid product is expected to precipitate. Filter the solid, wash with a small amount of cold methanol, and dry to yield 6-chloro-N-methyl-3-nitropyridin-2-amine.

Note: The yield for the analogous synthesis of 2-amino-6-chloro-3-nitropyridine is reported as 56.45%.[3] The yield for the N-methylated product is expected to be in a similar range.

Data Presentation

Table 1: Summary of Synthesis Steps and Quantitative Data

| Step | Starting Material | Reagents | Product | Reported Yield | Reported Purity |

| 1 | 2,6-Dichloropyridine | Conc. H₂SO₄, Conc. HNO₃ | 2,6-Dichloro-3-nitropyridine | 75.38%[3] | 99.5% (GC)[3] |

| 2 | 2,6-Dichloro-3-nitropyridine | Methylamine | 6-chloro-N-methyl-3-nitropyridin-2-amine | Not explicitly reported, but analogous reaction yields 56.45%[3] | Not reported |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine.

Conclusion

The synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine is a straightforward two-step process that can be achieved with readily available starting materials and standard laboratory techniques. The provided experimental protocols, adapted from reliable literature sources, offer a clear pathway for the preparation of this valuable intermediate. Further optimization of the amination step with methylamine may be necessary to maximize the yield and purity of the final product. Researchers and drug development professionals can utilize this guide to efficiently synthesize 6-chloro-N-methyl-3-nitropyridin-2-amine for their research and development endeavors.

References

Technical Guide: 6-chloro-N-methyl-3-nitropyridin-2-amine (CAS: 33742-70-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-chloro-N-methyl-3-nitropyridin-2-amine, a key intermediate in synthetic chemistry, particularly in the development of kinase inhibitors for pharmaceutical research.

Chemical Identity and Properties

6-chloro-N-methyl-3-nitropyridin-2-amine is a substituted pyridine derivative. Its structure features a chlorine atom at the 6-position, a methylamino group at the 2-position, and a nitro group at the 3-position of the pyridine ring.[1]

| Identifier | Value |

| CAS Number | 33742-70-0 |

| IUPAC Name | 6-chloro-N-methyl-3-nitropyridin-2-amine[1] |

| Synonyms | 2-METHYLAMINO-3-NITRO-6-CHLOROPYRIDINE, 6-Chloro-2-(N-methylamino)-3-nitropyridine, 2-Pyridinamine, 6-chloro-N-methyl-3-nitro-[1] |

| Molecular Formula | C₆H₆ClN₃O₂[1] |

| Molecular Weight | 187.58 g/mol [1] |

Physicochemical Data:

| Property | Value | Source |

| Melting Point | 114 °C | ChemicalBook |

| Boiling Point | 330 °C (predicted) | BOC Sciences |

| Density | 1.489 g/cm³ (predicted) | BOC Sciences |

| Solubility | Slightly soluble in water. Soluble in dimethyl sulfoxide and chloroform. | ECHEMI |

Synthesis and Reactivity

6-chloro-N-methyl-3-nitropyridin-2-amine is primarily synthesized through the nucleophilic aromatic substitution of a di-substituted pyridine. The presence of the electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of a leaving group by an amine.

A representative synthetic approach involves the reaction of 2,6-dichloro-3-nitropyridine with methylamine. The nitro group strongly activates the ortho position (C2) towards nucleophilic attack, leading to a regioselective substitution.

Experimental Protocol: Representative Synthesis

The following is a representative protocol for the synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine, adapted from procedures for similar compounds.

Materials:

-

2,6-dichloro-3-nitropyridine

-

Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

A suitable organic solvent (e.g., ethanol, isopropanol, or THF)

-

Stirring apparatus

-

Reaction vessel with condenser

Procedure:

-

Dissolve 2,6-dichloro-3-nitropyridine in the chosen organic solvent in the reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylamine to the stirred solution of 2,6-dichloro-3-nitropyridine.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to overnight.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture may be concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 6-chloro-N-methyl-3-nitropyridin-2-amine.

Applications in Drug Discovery and Development

The primary application of 6-chloro-N-methyl-3-nitropyridin-2-amine is as a versatile building block in the synthesis of more complex heterocyclic molecules, particularly those with biological activity. The combination of the chloro, nitro, and methylamino groups provides multiple reactive sites for further chemical modifications.

A significant area of its application is in the development of kinase inhibitors. The pyridine scaffold is a common feature in many bioactive molecules, and this intermediate allows for the introduction of specific functionalities to modulate the pharmacological properties of the target compounds.

For instance, related 2-aminopyridine derivatives are utilized in the synthesis of potent inhibitors for various kinases involved in cell signaling pathways. A notable example is the synthesis of a potential irreversible inhibitor of Monopolar spindle 1 (MPS1) kinase, where a similar 6-chloro-3-nitropyridine "warhead" is employed to engage with a cysteine residue in the kinase's hinge region.[2]

Analytical Characterization

The identity and purity of 6-chloro-N-methyl-3-nitropyridin-2-amine are typically confirmed using a combination of spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H, C-H, C=C, and N-O bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound.

Safety and Handling

6-chloro-N-methyl-3-nitropyridin-2-amine is a chemical that requires careful handling in a laboratory setting. The following is a summary of its hazard information.

Hazard Classification:

-

Acute Toxicity, Oral: Category 4

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.

Conclusion

6-chloro-N-methyl-3-nitropyridin-2-amine is a valuable chemical intermediate with significant applications in the field of drug discovery, particularly in the synthesis of kinase inhibitors. Its well-defined reactivity and versatile structure make it a key component in the development of novel therapeutic agents. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational understanding for researchers and drug development professionals to effectively and safely utilize this compound in their work.

References

An In-Depth Technical Guide to 6-chloro-N-methyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 6-chloro-N-methyl-3-nitropyridin-2-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Chemical Properties

6-chloro-N-methyl-3-nitropyridin-2-amine is a substituted pyridine derivative with the chemical formula C₆H₆ClN₃O₂.[1] Its structure is characterized by a pyridine ring substituted with a chloro group at position 6, a methylamino group at position 2, and a nitro group at position 3.

Molecular Structure:

Molecular Structure of 6-chloro-N-methyl-3-nitropyridin-2-amine

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. Note that while some experimental data is available for related compounds, many properties for the title compound are computed.

| Property | Value | Source |

| CAS Number | 33742-70-0 | [2] |

| Molecular Formula | C₆H₆ClN₃O₂ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| IUPAC Name | 6-chloro-N-methyl-3-nitropyridin-2-amine | [1] |

| SMILES | CNC1=C(C=CC(=N1)Cl)--INVALID-LINK--[O-] | [1] |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis Protocols

The synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine can be achieved through a two-step process starting from 2,6-dichloropyridine. The general synthetic workflow is outlined below.

General Synthesis Workflow

Step 1: Synthesis of 2-Amino-6-chloro-3-nitropyridine

The precursor, 2-amino-6-chloro-3-nitropyridine, is synthesized from 2,6-dichloro-3-nitropyridine.

-

Reaction: Ammonolysis of 2,6-dichloro-3-nitropyridine.

-

Reagents: 2,6-dichloro-3-nitropyridine, aqueous ammonia solution, methanol.

-

Protocol: 2,6-dichloro-3-nitropyridine is dissolved in methanol. An aqueous ammonia solution is added, and the reaction mixture is stirred at 35–40 °C. Upon completion, the product is isolated by filtration.[3]

Step 2: N-methylation of 2-Amino-6-chloro-3-nitropyridine

-

General Principle: The N-methylation of amines can be achieved using various methylating agents in the presence of a suitable base.

-

Potential Reagents:

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄): These are common and effective methylating agents, typically used with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic solvent such as acetonitrile or DMF.

-

Formaldehyde/Formic Acid (Eschweiler-Clarke reaction): This reductive amination procedure can be used for the methylation of primary amines.

-

Trimethyloxonium tetrafluoroborate ((CH₃)₃OBF₄): A powerful methylating agent.

-

-

Illustrative Protocol (General): To a solution of 2-amino-6-chloro-3-nitropyridine in a suitable solvent (e.g., DMF), a base (e.g., NaH) is added portion-wise at 0 °C. After stirring, the methylating agent (e.g., methyl iodide) is added, and the reaction is allowed to proceed until completion. The product is then isolated through aqueous workup and purification by chromatography or recrystallization.

Spectroscopic Data

Detailed experimental spectroscopic data for 6-chloro-N-methyl-3-nitropyridin-2-amine is not widely published. However, chemical suppliers often provide this information in their Certificate of Analysis. Researchers are advised to obtain such documentation upon purchase for detailed characterization. Based on the structure, the following characteristic signals can be predicted:

-

¹H NMR: Signals corresponding to the methyl protons, the N-H proton, and the two aromatic protons on the pyridine ring.

-

¹³C NMR: Signals for the six carbons of the pyridine ring and the methyl carbon.

-

IR Spectroscopy: Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), N-O stretching of the nitro group, and C-Cl stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (187.58 g/mol ) and characteristic fragmentation patterns.[1]

Potential Applications in Drug Discovery

While there are no direct studies on the biological activity of 6-chloro-N-methyl-3-nitropyridin-2-amine itself, the 6-chloro-3-nitropyridin-2-amine scaffold is of significant interest in medicinal chemistry.

Kinase Inhibition:

A notable application of this scaffold is in the development of kinase inhibitors. For instance, a complex molecule incorporating the N-(6-chloro-3-nitropyridin-2-yl) moiety has been synthesized and evaluated as a potential irreversible inhibitor for kinases such as MPS1 (monopolar spindle 1), which is a therapeutic target in oncology.[4] The electrophilic nature of the chloropyridine ring, activated by the adjacent nitro group, makes it a potential "warhead" for covalent binding to cysteine residues in the active site of certain kinases.[4]

Hypothesized Covalent Inhibition Mechanism

The N-methyl group in the title compound can influence solubility, membrane permeability, and metabolic stability, which are critical parameters in drug design. Further research is warranted to explore the standalone inhibitory activity of 6-chloro-N-methyl-3-nitropyridin-2-amine against various kinases and other biological targets.

Intermediate for Library Synthesis:

The reactive nature of the chloro and nitro groups makes this compound a versatile intermediate for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The chlorine atom can be displaced by various nucleophiles, and the nitro group can be reduced to an amine, which can then be further functionalized.

Safety and Handling

As with any laboratory chemical, 6-chloro-N-methyl-3-nitropyridin-2-amine should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on toxicity, handling, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.

References

6-chloro-N-methyl-3-nitropyridin-2-amine IUPAC name and synonyms

An In-depth Technical Guide to 6-chloro-N-methyl-3-nitropyridin-2-amine

This technical guide provides a comprehensive overview of 6-chloro-N-methyl-3-nitropyridin-2-amine, a key chemical intermediate in the development of pharmacologically active compounds. The guide details its chemical identity, synthesis protocols, and its role as a precursor to kinase inhibitors, with a focus on its application in targeting the MPS1 kinase involved in the spindle assembly checkpoint pathway.

Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 6-chloro-N-methyl-3-nitropyridin-2-amine .[1] It is recognized by a variety of synonyms across different chemical databases and suppliers.

| Identifier Type | Value |

| IUPAC Name | 6-chloro-N-methyl-3-nitropyridin-2-amine |

| CAS Number | 33742-70-0 |

| PubChem CID | 10750094 |

| Molecular Formula | C6H6ClN3O2 |

| Molecular Weight | 187.58 g/mol |

| Synonyms | 2-METHYLAMINO-3-NITRO-6-CHLOROPYRIDINE, 6-Chloro-2-(N-methylamino)-3-nitropyridine, 2-Pyridinamine, 6-chloro-N-methyl-3-nitro- |

Synthesis and Experimental Protocols

The synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine is typically achieved through the nucleophilic aromatic substitution of a di-chlorinated pyridine precursor. A representative synthetic workflow is outlined below.

Experimental Protocol: Synthesis of 2,6-dichloro-3-nitropyridine

A common precursor for the target compound is 2,6-dichloro-3-nitropyridine. A typical synthesis protocol involves the nitration of 2,6-dichloropyridine.[2]

Materials:

-

2,6-Dichloropyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 98%)

-

Ice water

Procedure:

-

In a suitable reaction vessel, slowly add 25.0 g (0.168 mole) of 2,6-dichloropyridine to concentrated sulfuric acid under constant stirring at 20–25 °C.

-

To this solution, slowly add 75.0 g of concentrated nitric acid (98.0%), ensuring the reaction temperature is maintained below 50 °C.

-

After the addition is complete, heat the mixture to 100–105 °C for 5 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 50 °C and pour it into ice water.

-

Filter the resulting precipitate and wash it with water.

-

Dry the collected solid to yield 2,6-dichloro-3-nitropyridine.

Experimental Protocol: Synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine

The synthesis of the title compound can be achieved by the regioselective amination of 2,6-dichloro-3-nitropyridine with methylamine. The following is a representative protocol adapted from the synthesis of the analogous 2-amino-6-chloro-3-nitropyridine.[3][4] The nitro group at the 3-position strongly activates the C2 position for nucleophilic attack, leading to the preferential substitution of the chlorine at this position.[5]

Materials:

-

2,6-dichloro-3-nitropyridine

-

Methylamine solution (e.g., 40% in water or in an appropriate solvent)

-

An appropriate solvent (e.g., isopropanol or methanol)

Procedure:

-

Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as isopropanol in a reaction flask.

-

With stirring, add a molar excess of methylamine solution to the flask at room temperature (20–30 °C).

-

Continue stirring the reaction mixture at room temperature for an extended period (e.g., 24 hours).

-

Monitor the reaction for the disappearance of the starting material by TLC or gas chromatography.

-

Upon completion, the product may precipitate from the solution. If so, it can be collected by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.

Biological Activity and Applications

6-chloro-N-methyl-3-nitropyridin-2-amine serves as a crucial building block in the synthesis of various biologically active molecules, particularly kinase inhibitors. Its derivatives have been investigated for their potential to inhibit kinases involved in cell cycle regulation and signaling pathways.

A notable application is in the development of inhibitors for Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint.[6] A derivative, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, has been synthesized and evaluated for its inhibitory activity against a panel of kinases.[6]

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine against selected kinases.[6]

| Kinase Target | IC₅₀ (nM) |

| MPS1 | >10000 |

| MAPKAPK2 | >10000 |

| p70S6Kβ (S6K2) | 444 |

While this specific derivative did not show high potency against MPS1, it demonstrated moderate activity against p70S6Kβ, highlighting the potential of this chemical scaffold in developing selective kinase inhibitors.[6]

Experimental Protocol: In Vitro Kinase Assay

The inhibitory potency of the derivative was determined using a radiometric HotSpot® kinase assay. The general workflow for such an assay is depicted below.

Procedure Overview:

-

The kinase, a suitable substrate, and the test compound (at various concentrations) are combined in a reaction buffer.

-

The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³³P]-ATP).

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, typically by the addition of an acid or a chelating agent.

-

The phosphorylated substrate is separated from the unreacted ATP, often by spotting the reaction mixture onto a filter membrane that binds the substrate.

-

The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

The percentage of inhibition at each compound concentration is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Signaling Pathway Involvement

MPS1 is a critical serine/threonine kinase that plays a central role in the Spindle Assembly Checkpoint (SAC), a major cell cycle control mechanism that ensures the fidelity of chromosome segregation during mitosis.[7][8] The SAC prevents the premature separation of sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C) until all chromosomes are properly attached to the mitotic spindle.[7][8]

The signaling cascade of the MPS1-mediated Spindle Assembly Checkpoint is complex, involving the recruitment and activation of several checkpoint proteins at the kinetochores of unattached chromosomes.

In this pathway, active MPS1 kinase at the kinetochores of unattached chromosomes phosphorylates the protein KNL1. This phosphorylation event initiates a cascade that leads to the recruitment of other checkpoint proteins, including Bub1 and Mad1. The Mad1-Mad2 complex at the kinetochore then catalyzes the conformational change of cytosolic Mad2 from an open to a closed conformation. This "activated" Mad2, along with BubR1 and Bub3, binds to Cdc20 to form the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the APC/C, thereby preventing the ubiquitination and subsequent degradation of securin and cyclin B, which are required for the onset of anaphase. This checkpoint remains active until all chromosomes are properly attached to the mitotic spindle, at which point MPS1 activity at the kinetochores is silenced, leading to the disassembly of the MCC and the activation of the APC/C to allow for sister chromatid separation.

References

- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. mdpi.com [mdpi.com]

- 7. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spindle checkpoint - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 6-chloro-N-methyl-3-nitropyridin-2-amine: A Technical Guide

For immediate release:

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-chloro-N-methyl-3-nitropyridin-2-amine (CAS No. 33742-70-0). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide details predicted nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Chemical Structure and Properties

IUPAC Name: 6-chloro-N-methyl-3-nitropyridin-2-amine Molecular Formula: C₆H₆ClN₃O₂ Molecular Weight: 187.58 g/mol [1]

Spectroscopic Data

Due to the limited availability of published experimental spectra for 6-chloro-N-methyl-3-nitropyridin-2-amine, the following tables present predicted data based on the analysis of its functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.2 - 8.5 | d | 1H | H-4 (Aromatic) |

| ~ 6.8 - 7.1 | d | 1H | H-5 (Aromatic) |

| ~ 3.0 - 3.2 | s (broad) | 3H | N-CH₃ |

| ~ 5.0 - 6.0 | br s | 1H | NH |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 158 | C-2 (C-N) |

| ~ 150 - 153 | C-6 (C-Cl) |

| ~ 140 - 143 | C-4 (Ar-CH) |

| ~ 135 - 138 | C-3 (C-NO₂) |

| ~ 115 - 118 | C-5 (Ar-CH) |

| ~ 28 - 32 | N-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3450 | Medium | N-H Stretch |

| 2920 - 2980 | Weak | C-H Stretch (Aliphatic) |

| 1590 - 1610 | Strong | C=C Stretch (Aromatic) |

| 1500 - 1550 | Strong | N-O Asymmetric Stretch (NO₂) |

| 1330 - 1370 | Strong | N-O Symmetric Stretch (NO₂) |

| 1250 - 1350 | Medium | C-N Stretch |

| 700 - 800 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 187/189 | [M]⁺ (Molecular ion peak, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |

| 172/174 | [M-CH₃]⁺ |

| 141 | [M-NO₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

A solution of 6-chloro-N-methyl-3-nitropyridin-2-amine (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the high vacuum source where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-Depth Technical Guide to the Synthesis Precursors for 6-chloro-N-methyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic precursors and detailed experimental methodologies for the preparation of 6-chloro-N-methyl-3-nitropyridin-2-amine, a key intermediate in pharmaceutical and agrochemical research. The synthesis pathways, quantitative data, and experimental protocols are presented to facilitate its efficient and reliable production in a laboratory setting.

Overview of Synthetic Pathways

The synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine can be achieved through two primary routes, both originating from the key precursor, 2,6-dichloro-3-nitropyridine.

-

Route A: Direct Amination. This is a direct, one-step synthesis involving the reaction of 2,6-dichloro-3-nitropyridine with a methylamine solution.

-

Route B: Two-Step Synthesis via Ammonolysis and N-methylation. This route first involves the formation of 2-amino-6-chloro-3-nitropyridine through ammonolysis of 2,6-dichloro-3-nitropyridine, followed by the N-methylation of the resulting amino group.

The choice of synthetic route may depend on the availability of starting materials, desired purity, and scalability of the process.

Core Precursor: 2,6-dichloro-3-nitropyridine

The central precursor for both synthetic pathways is 2,6-dichloro-3-nitropyridine. Its synthesis is a critical first step and can be accomplished through various methods, most commonly via the nitration of 2,6-dichloropyridine.

Synthesis of 2,6-dichloro-3-nitropyridine

Method 1: Nitration of 2,6-dichloropyridine

A prevalent method for synthesizing 2,6-dichloro-3-nitropyridine is the nitration of 2,6-dichloropyridine using a mixture of concentrated sulfuric acid and nitric acid.[1]

Experimental Protocol:

-

To a solution of 2,6-dichloropyridine (25.0 g, 0.168 mol) in concentrated sulfuric acid, slowly add concentrated nitric acid (98.0%, 75.0 g) while maintaining the temperature below 50°C.

-

Heat the resulting mixture to 100-105°C for 5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 50°C and pour it into ice water.

-

Filter the resulting precipitate and wash it with water.

-

Dry the collected solid to yield 2,6-dichloro-3-nitropyridine.

| Reactant | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2,6-dichloropyridine | 147.99 | 25.0 g | 0.168 |

| Conc. Nitric Acid (98%) | 63.01 | 75.0 g | ~1.19 |

| Product | Molecular Weight ( g/mol ) | Yield | Purity |

| 2,6-dichloro-3-nitropyridine | 192.99 | 75.38% | 99.5% (GC) |

Synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine

Route A: Direct Synthesis from 2,6-dichloro-3-nitropyridine

This method provides a direct route to the target compound through the reaction of 2,6-dichloro-3-nitropyridine with a methylamine solution in the presence of a base.[2]

Experimental Protocol:

-

Suspend 2,6-dichloro-3-nitropyridine (2.0 g, 10.4 mmol) and sodium carbonate (2.75 g, 25.9 mmol) in ethanol (100 mL).

-

Add methylamine solution (7.8 mL, 15.6 mmol, 2M) to the suspension.

-

Stir the resulting mixture at room temperature for 3 hours.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting yellow solid by recrystallization from ethanol to obtain 6-chloro-N-methyl-3-nitropyridin-2-amine.[2]

| Reactant | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2,6-dichloro-3-nitropyridine | 192.99 | 2.0 g | 10.4 mmol |

| Sodium Carbonate | 105.99 | 2.75 g | 25.9 mmol |

| Methylamine (2M solution) | 31.06 | 7.8 mL | 15.6 mmol |

| Product | Molecular Weight ( g/mol ) | Yield | |

| 6-chloro-N-methyl-3-nitropyridin-2-amine | 187.58 | 1.6 g (82%) |

Route B: Two-Step Synthesis

This alternative pathway involves the initial synthesis of 2-amino-6-chloro-3-nitropyridine, followed by its N-methylation.

The ammonolysis of 2,6-dichloro-3-nitropyridine is a common method to produce 2-amino-6-chloro-3-nitropyridine.[1][3]

Experimental Protocol:

-

Dissolve 2,6-dichloro-3-nitropyridine (25.0 g, 0.129 mol) in methanol (50.0 mL) at room temperature.

-

Charge the solution with a 25.0% aqueous ammonia solution (12.2 mL, 0.179 mol) at room temperature.

-

Heat the mixture to 35-40°C for 2 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to 20°C.

-

Filter the solid, wash with methanol, and dry to yield 2-amino-6-chloro-3-nitropyridine.

| Reactant | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2,6-dichloro-3-nitropyridine | 192.99 | 25.0 g | 0.129 |

| 25% Aqueous Ammonia | 17.03 (as NH3) | 12.2 mL | 0.179 |

| Product | Molecular Weight ( g/mol ) | Yield | Purity |

| 2-amino-6-chloro-3-nitropyridine | 173.56 | 56.45% | 99.3% (HPLC) |

While a specific, detailed protocol for the N-methylation of 2-amino-6-chloro-3-nitropyridine was not found in the immediate search results, a general approach using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base is a standard chemical transformation. The following is a proposed general procedure based on common organic chemistry practices.

Proposed Experimental Protocol (General):

-

Dissolve 2-amino-6-chloro-3-nitropyridine in a suitable aprotic solvent (e.g., THF, DMF, or acetone).

-

Add a base (e.g., sodium hydride, potassium carbonate, or a non-nucleophilic organic base) to the solution.

-

Slowly add a methylating agent (e.g., dimethyl sulfate or methyl iodide) to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).

-

Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

-

Quench the reaction with water or an aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 6-chloro-N-methyl-3-nitropyridin-2-amine.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described above.

Caption: Synthetic pathways to 6-chloro-N-methyl-3-nitropyridin-2-amine.

Caption: Experimental workflows for precursor synthesis and direct amination.

References

Technical Guide: Physicochemical Properties and Solubility of 6-chloro-N-methyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical characteristics of 6-chloro-N-methyl-3-nitropyridin-2-amine. Due to the limited availability of experimentally determined solubility data in peer-reviewed literature, this document also furnishes a comprehensive, standardized experimental protocol for determining its solubility in various solvents.

Core Compound Properties

6-chloro-N-methyl-3-nitropyridin-2-amine is a substituted pyridine derivative. Its structure, featuring a chloro, a nitro, and a methylamino group, suggests a complex interplay of electronic and steric factors that influence its physicochemical properties and, consequently, its behavior in biological and chemical systems.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 6-chloro-N-methyl-3-nitropyridin-2-amine | PubChem |

| CAS Number | 33742-70-0 | PubChem |

| Molecular Formula | C₆H₆ClN₃O₂ | PubChem |

| Molecular Weight | 187.58 g/mol | PubChem |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the thermodynamic (equilibrium) and kinetic solubility of a compound. These methods are broadly applicable and can be specifically tailored for 6-chloro-N-methyl-3-nitropyridin-2-amine.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent, which is a critical parameter for understanding its intrinsic dissolution behavior.

Methodology:

-

Sample Preparation: Add an excess amount of solid 6-chloro-N-methyl-3-nitropyridin-2-amine to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO, phosphate-buffered saline at various pH levels). The presence of undissolved solid is crucial for achieving saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for at least one hour to permit the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Quantification:

-

High-Performance Liquid Chromatography (HPLC): Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the sample by HPLC with UV detection at the compound's λmax.

-

Gravimetric Analysis: Transfer a precise volume of the filtered solution to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound. Weigh the vial with the dried residue. The difference in weight corresponds to the mass of the dissolved compound.

-

-

Calculation: Determine the solubility from the concentration of the compound in the saturated solution, typically expressed in µg/mL or mg/L.

Kinetic Solubility (High-Throughput Screening Method)

This method is often used in early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution, which can be indicative of its behavior in aqueous assay buffers.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 6-chloro-N-methyl-3-nitropyridin-2-amine in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation and Equilibration: Allow the plate to equilibrate for a set period (e.g., 1-2 hours) at room temperature. The formation of a precipitate will occur in wells where the compound's solubility is exceeded.

-

Analysis: Analyze the plate using a nephelometer or a plate reader capable of measuring light scattering to detect the presence of a precipitate. The lowest concentration at which a precipitate is observed is considered the kinetic solubility.

Workflow Visualization

The following diagram illustrates the logical workflow for the determination of thermodynamic solubility.

The Multifaceted Biological Activities of 3-Nitropyridin-2-amine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-nitropyridin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate for the synthesis of a diverse array of biologically active compounds.[1][2] Its unique electronic properties and multiple points for functionalization have led to the development of derivatives with significant therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the biological activities of 3-nitropyridin-2-amine compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and synthetic methodologies are provided, alongside visualizations of relevant signaling pathways to facilitate further research and drug development efforts.

Introduction

The pyridine ring is a fundamental heterocyclic motif found in numerous natural products and FDA-approved drugs. The introduction of a nitro group and an amino group at the 3- and 2-positions, respectively, of the pyridine core creates the 3-nitropyridin-2-amine structure, a key building block in synthetic chemistry.[3] The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the amino group provides a handle for a variety of chemical transformations. This unique reactivity profile has enabled the synthesis of a wide range of derivatives with diverse pharmacological activities.[1][2]

This guide will explore the significant biological activities of 3-nitropyridin-2-amine compounds, present quantitative data in a structured format, provide detailed experimental methodologies, and visualize key processes to support researchers in this field.

Anticancer Activity

Derivatives of 3-nitropyridin-2-amine have demonstrated potent anticancer activity against a variety of cancer cell lines. A primary mechanism of action for many of these compounds is the inhibition of key protein kinases involved in cell cycle progression and proliferation.

Kinase Inhibition

Several classes of 3-nitropyridin-2-amine derivatives have been identified as potent inhibitors of critical cancer-related kinases, including Monopolar Spindle 1 (MPS1), Aurora kinases, Interleukin-2 inducible T-cell kinase (Itk), and Janus kinase 2 (JAK2).

-

MPS1 and Aurora Kinase Inhibition: The 3-aminopyridin-2-one scaffold, derived from 3-nitropyridin-2-amine, has been identified as a promising starting point for the development of inhibitors of MPS1 and Aurora kinases. These kinases are crucial for proper mitotic progression, and their inhibition can lead to mitotic catastrophe and apoptosis in cancer cells.[4]

-

Itk Inhibition: Interleukin-2 inducible T-cell kinase (Itk) is a key player in T-cell signaling.[1] Inhibitors of Itk based on the 3-aminopyrid-2-one motif have been developed, showing potential for the treatment of T-cell-mediated autoimmune diseases and cancers.[5]

-

JAK2 Inhibition: Potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase, have been synthesized from 2-chloro-5-methyl-3-nitropyridine.[6] Dysregulation of the JAK/STAT signaling pathway is implicated in various myeloproliferative neoplasms and other cancers.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 3-nitropyridin-2-amine derivatives against various human cancer cell lines.

| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |

| Pyridine Derivative 67 | A375 (Melanoma) | 0.0015 | [7] |

| Pyridine Derivative 67 | M14 (Melanoma) | 0.0017 | [7] |

| Pyridine Derivative 67 | RPMI 7951 (Melanoma) | 0.0017 | [7] |

| Pyridine Derivative 9 | Breast Cancer Cell Line | 0.016 | [7] |

| Pyridine Derivative 9 | Colon 502713 (Colon) | 0.025 | [7] |

| Pyridine Derivative 9 | NCI-H23 (Lung) | 0.255 | [7] |

| Pyridine Derivative 9 | K-562 (Leukemia) | 0.422 | [7] |

| 2-chloro-N-(phenazin-2-yl)benzamide | K562 (Leukemia) | Not specified (comparable to cisplatin) | [8] |

| 2-chloro-N-(phenazin-2-yl)benzamide | HepG2 (Hepatocellular Carcinoma) | Not specified (comparable to cisplatin) | [8] |

| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [9] |

| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [9] |

| 1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine 1 | MCF-7 (Breast) | 3.98 | [10] |

| 1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine 7 | HeLa (Cervical) | 9.72 | [10] |

Antimicrobial Activity

3-Nitropyridin-2-amine derivatives have also been investigated for their potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Antibacterial and Antifungal Effects

Various synthetic schemes have been employed to produce 3-nitropyridine derivatives with notable antimicrobial properties. For instance, certain phenolic derivatives have shown moderate activity against Bacillus subtilis and Candida krusei.[6] Other synthesized compounds have demonstrated high antibacterial activity against Enterococcus faecalis and Staphylococcus aureus.[6]

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 3-nitropyridin-2-amine derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Phenolic derivative (98, R = 2-OH) | Bacillus subtilis | 62.5 | [6] |

| Phenolic derivative (98, R = 2-OH) | Candida krusei | 62.5 | [6] |

| Compound 95 (R = n-Bu) | Candida albicans | 62.5 | [6] |

| Compound 95 (R = n-Bu) | Candida glabrata | 62.5 | [6] |

| Compound 95 (R = n-Bu) | Candida tropicalis | 62.5 | [6] |

| Compound 95 (R = n-Bu) | Enterococcus faecalis | 7.8 | [6] |

| Compound 95 (R = n-Bu) | Staphylococcus aureus | 31.2 | [6] |

| Compound 95 (R = Et) | Streptococcus agalactiae | 62.5 | [6] |

| Epoxybenzooxocino[4,3-b]pyridine derivatives | Mycobacterium bovis | 12.5–50 | [6] |

| 2-amino-3-cyanopyridine derivative 2c | Staphylococcus aureus | 39 | [11] |

| 2-amino-3-cyanopyridine derivative 2c | Bacillus subtilis | 39 | [11] |

Anti-inflammatory Activity

The anti-inflammatory potential of 3-nitropyridin-2-amine derivatives has been explored, with some compounds showing promising activity in preclinical models. While specific derivatives of 3-nitropyridin-2-amine with anti-inflammatory data were not detailed in the provided search results, the broader class of pyridine derivatives has shown significant anti-inflammatory effects, often linked to the inhibition of inflammatory mediators.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and for conducting essential biological assays to evaluate the activity of 3-nitropyridin-2-amine compounds.

Synthesis of 2-Amino-5-bromo-3-nitropyridine

This protocol describes a common method for the synthesis of a key intermediate used in the preparation of various biologically active pyridine derivatives.

Materials:

-

2-Amino-5-bromopyridine

-

Sulfuric acid (sp. gr. 1.84)

-

Nitric acid (95%)

-

Ice

-

Sodium hydroxide solution (40%)

-

Filtration apparatus

-

Beakers and flasks

Procedure:

-

In a three-necked flask immersed in an ice bath and equipped with a stirrer, dropping funnel, and thermometer, add 500 mL of sulfuric acid.

-

Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the sulfuric acid, ensuring the temperature does not exceed 5°C.

-

Add 26 mL (39 g, 0.57 mole) of 95% nitric acid dropwise with stirring at 0°C.

-

Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50–60°C for 1 hour.

-

Cool the reaction mixture and pour it onto 5 L of ice.

-

Neutralize the solution with approximately 1350 mL of 40% sodium hydroxide solution.

-

Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration.

-

Wash the precipitate with water until the washings are free of sulfate. Use slightly acidified water at the end to prevent the product from becoming colloidal.[12]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-Nitropyridin-2-amine derivative compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48 or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

3-Nitropyridin-2-amine derivative compounds

-

Sterile 96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland turbidity

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plates to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[18][19]

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

λ-Carrageenan (1% w/v in sterile 0.9% saline)

-

3-Nitropyridin-2-amine derivative compounds

-

Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment with free access to food and water.

-

Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, Carrageenan control, Treatment groups (different doses of the test compound), and Positive control group.

-

Compound Administration: Administer the test compounds and the positive control intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group.

Signaling Pathways and Visualizations

To provide a deeper understanding of the mechanisms of action of 3-nitropyridin-2-amine compounds, this section visualizes key signaling pathways that are modulated by these derivatives.

Kinase Inhibition Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways inhibited by 3-nitropyridin-2-amine derivatives.

Caption: MPS1 and Aurora Kinase Signaling in Mitosis.

Caption: Interleukin-2 inducible T-cell kinase (Itk) Signaling Pathway.

Caption: JAK2/STAT3 Signaling Pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described in this guide.

Caption: MTT Assay Experimental Workflow.

Caption: MIC Assay Experimental Workflow.

Conclusion

3-Nitropyridin-2-amine and its derivatives represent a highly valuable class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The versatility of the 3-nitropyridin-2-amine scaffold allows for extensive chemical modification, providing a rich platform for the optimization of potency, selectivity, and pharmacokinetic properties. This technical guide has provided a comprehensive overview of the current state of research in this area, including quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into this promising class of compounds and accelerating the discovery of new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. 2-Amino-3-bromo-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-bromo-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 11. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. atcc.org [atcc.org]

- 15. Broth Microdilution | MI [microbiology.mlsascp.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. inotiv.com [inotiv.com]

The Ascendancy of Substituted Nitropyridines: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of substituted nitropyridines, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry and drug development. From their early synthetic explorations to their current role as crucial pharmacophores, this document provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action.

A Historical Perspective: The Emergence of Nitropyridines

The journey into the world of substituted nitropyridines began with the foundational work on pyridine chemistry. While pyridine was first isolated from coal tar in the 19th century, the introduction of a nitro group onto the pyridine ring proved to be a synthetic challenge. Early methods for the nitration of pyridine were often harsh and resulted in low yields of the desired 3-nitropyridine. A significant breakthrough came with the development of methods that activate the pyridine ring towards electrophilic substitution or employ alternative strategies to introduce the nitro functionality. These early synthetic achievements, though sometimes arduous, laid the groundwork for the exploration of this versatile chemical scaffold. The inherent electron-withdrawing nature of the nitro group was quickly recognized as a powerful tool for modifying the electronic properties of the pyridine ring, influencing its reactivity and biological interactions.

Synthetic Methodologies: Building the Core Scaffold

The synthesis of substituted nitropyridines has evolved significantly, with a range of methods now available to introduce substituents and the nitro group with high regioselectivity and efficiency.

Nitration of the Pyridine Ring

Direct nitration of the pyridine ring is challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. However, several methods have been developed to overcome this hurdle.

One notable method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium salt. Subsequent reaction with a nucleophile, such as an aqueous solution of sulfur dioxide or sodium bisulfite, leads to the formation of β-nitropyridine compounds in good yields.[1] This process is believed to proceed through a[2][3] sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring, rather than a direct electrophilic aromatic substitution.[4][5]

Synthesis of Key Intermediates

The synthesis of functionalized nitropyridines often relies on the preparation of key intermediates, such as 2-chloro-5-nitropyridine and 2-amino-5-nitropyridine. These versatile building blocks allow for the introduction of a wide range of substituents through nucleophilic substitution and other coupling reactions.

2.2.1. Synthesis of 2-Chloro-5-nitropyridine

A common route to 2-chloro-5-nitropyridine involves the chlorination of 2-hydroxy-5-nitropyridine.

Experimental Protocol: Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine

-

Reactants: 2-hydroxy-5-nitropyridine, phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅).

-

Procedure:

-

In a four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add phosphorus oxychloride, 2-hydroxy-5-nitropyridine, and phosphorus pentachloride.

-

Stir the mixture and heat to 100-105°C for 5 hours.

-

After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.

-

Slowly pour the residue into ice water with vigorous stirring.

-

Neutralize the solution to a pH of 8-9 with a 40% aqueous sodium hydroxide solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by distillation to obtain 2-chloro-5-nitropyridine.

-

-

Yield: 95.3%[6]

-

Purity: 99.8% (gas chromatography)[6]

2.2.2. Synthesis of 2-Amino-5-nitropyridine

2-Amino-5-nitropyridine can be synthesized through the nitration of 2-aminopyridine.

Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine from 2-Aminopyridine

-

Reactants: 2-aminopyridine, concentrated sulfuric acid, fuming nitric acid, 1,2-dichloroethane.

-

Procedure:

-

Dissolve 2-aminopyridine in 1,2-dichloroethane in a reaction vessel with stirring.

-

Slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to proceed for 12 hours, during which the color of the reaction mixture will change from light yellow to red-wine.

-

Upon completion, cool the reaction mixture to room temperature and wash with water until the pH is 5.8.

-

Recover the 1,2-dichloroethane from the organic layer under reduced pressure.

-

Pour the residue into ice water to precipitate a dark yellow solid.

-

Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.

-

-

Yield: 91.67%[7]

-

Purity: 98.66% (HPLC)[7]

Biological Activities and Quantitative Data

Substituted nitropyridines have demonstrated a broad spectrum of biological activities, making them valuable scaffolds in drug discovery and agrochemical research.

Kinase Inhibition

Several substituted nitropyridines have been identified as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer and inflammation.

| Compound Class | Target Kinase | IC₅₀ | Reference |

| Substituted Pyridinyl-imidazoles | ALK5 | - | [8] |

| Nitropyridine Derivatives | JAK2 | 8.5–12.2 µM | [9] |

| 2,6-dichloro-3-nitropyridine derivative | GSK3 | 8 nM | [10] |

| Thiazolo[5,4-b]pyridine derivatives | MALT1 | 1–500 nM | [9] |

| Nitropyridine-containing compounds | p70S6Kβ | - | [10] |

Other Biological Activities

Beyond kinase inhibition, substituted nitropyridines have shown efficacy as herbicides, insecticides, and antimalarial agents.

| Application | Target/Organism | IC₅₀ / LD₅₀ | Compound Example | Reference |

| Herbicidal | Barnyard grass | IC₅₀ 27.7 mg/L | Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate | [9] |

| Herbicidal | Protoporphyrinogen oxidase | IC₅₀ 3.11–4.18 μM | Pyridyloxy-substituted acetophenone oxime ethers | [9] |

| Insecticidal | M. separata, P. xylostella, P. litura | LD₅₀ 4–12 mg/L | 2-Chloro-5-nitropyridine derivatives | [9] |

| Antimalarial | - | < 5 nM | Chloroquine-nitropyridyl hybrids | [9] |

| Urease Inhibition | Urease | IC₅₀ 8.67 ± 0.1 μM | 5-Nitropyridin-2-yl derivative of Meldrum's acid | [11] |

| Chymotrypsin Inhibition | Chymotrypsin | IC₅₀ 29.21 ± 0.98 μM | 5-Nitropyridin-2-yl derivative of Meldrum's acid | [11] |

Signaling Pathways and Mechanisms of Action

The biological effects of substituted nitropyridines are mediated through their interaction with specific molecular targets, leading to the modulation of key signaling pathways.

JAK/STAT Signaling Pathway